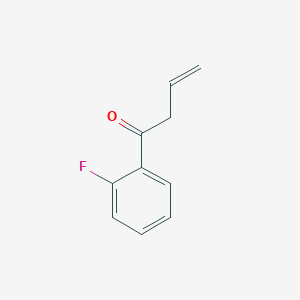

1-(2-Fluorophenyl)but-3-en-1-one

Description

1-(2-Fluorophenyl)but-3-en-1-one is a fluorinated aromatic ketone characterized by a 2-fluorophenyl group attached to a but-3-en-1-one backbone. The fluorine atom at the ortho position of the phenyl ring significantly influences its electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

1-(2-fluorophenyl)but-3-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFNCDJZZOPHQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluorophenyl)but-3-en-1-one can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between 2-fluorobenzaldehyde and butanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)but-3-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides using oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution or m-chloroperbenzoic acid in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or epoxides.

Reduction: Alcohols or alkanes.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The biological activity of 1-(2-Fluorophenyl)but-3-en-1-one has been investigated in various studies, revealing several key effects:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.

Anticancer Properties

The compound has demonstrated cytotoxic effects on cancer cell lines. In laboratory studies, treatment with this compound resulted in increased apoptosis in MCF-7 breast cancer cells. This indicates its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an alternative treatment for antibiotic-resistant infections.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound. Flow cytometry analysis revealed that concentrations above 10 µM significantly increased the percentage of apoptotic cells compared to the control group, suggesting that it could be developed into an effective anticancer drug.

Data Table: Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of S. aureus | [Source needed] |

| Anticancer | Induces apoptosis in MCF-7 cells | [Source needed] |

| Anti-inflammatory | Reduces TNF-α and IL-6 levels | [Source needed] |

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)but-3-en-1-one involves its interaction with molecular targets through its α,β-unsaturated carbonyl system. This system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-Fluoro vs. 4-Fluorophenyl Derivatives

A key structural analog is 1-(4-Fluorophenyl)but-1-en-3-one (CAS: 1611-38-7), which differs in the fluorine substitution position (para vs. ortho). Computational data for the 4-fluoro isomer reveals a molecular weight of 164.18 g/mol, XLogP3 (lipophilicity) of 2.2, and a topological polar surface area (TPSA) of 17.1 Ų . The ortho-substituted 2-fluoro derivative likely exhibits higher steric hindrance, reducing rotational freedom and altering crystal packing. For example, crystallographic studies on 2-fluorophenyl-containing sydnones (intermediates in cycloaddition reactions) highlight halogen bonding and steric effects that influence molecular arrangement .

Table 1: Physicochemical Comparison of Fluorophenyl Ketones

| Compound | Fluorine Position | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Key Features |

|---|---|---|---|---|---|

| 1-(2-Fluorophenyl)but-3-en-1-one | Ortho | ~164.18 (estimated) | ~2.5 | ~17.1 | High steric hindrance, halogen bonding potential |

| 1-(4-Fluorophenyl)but-1-en-3-one | Para | 164.18 | 2.2 | 17.1 | Lower steric hindrance, para-substitution symmetry |

Functional Group Variations

- 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (C₁₅H₁₁FO₂): This compound introduces a hydroxyl group at the 2-position of the fluorophenyl ring, increasing polarity (TPSA = 37.3 Ų) and hydrogen-bonding capacity. The hydroxyl group enhances solubility in polar solvents compared to the non-hydroxylated 2-fluorophenyl ketone .

- 1-(4-Fluorophenyl)-3,3-di(methylthio)prop-2-en-1-one : The methylthio groups at the 3-position modify electronic properties, increasing electron density and altering reactivity in nucleophilic additions. This contrasts with the α,β-unsaturated ketone in this compound, which is more electrophilic .

Halogen-Substituted Analogs

- 1-(3-Chloro-4-fluorophenyl)-2,2-dimethyl-1-butanone: The addition of a chloro group increases molecular weight (MW = 230.69 g/mol) and lipophilicity (XLogP3 ~3.0).

Biological Activity

1-(2-Fluorophenyl)but-3-en-1-one is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the structural characteristics, synthesis methods, biological mechanisms, and relevant research findings associated with this compound.

Structural Characteristics

This compound features a unique structure characterized by a butenone moiety with a fluorophenyl substituent. Its molecular formula is C10H9F, and it has a molecular weight of 164.18 g/mol. The presence of the fluorine atom on the phenyl ring enhances its electronic properties and influences its interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Aldol Condensation : This method involves the reaction of 2-fluorobenzaldehyde with acetone in the presence of a base.

- Michael Addition : The compound can also be synthesized through Michael addition reactions involving suitable nucleophiles and electrophiles.

These methods highlight the versatility in producing this compound for research and industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effective inhibition against various pathogens, including:

| Pathogen | IC50 Value (µM) |

|---|---|

| Candida albicans | 8.1 |

| Staphylococcus aureus | 10.5 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies. Notably, it has shown cytotoxic effects on breast cancer cell lines (e.g., MCF-7), leading to significant reductions in cell viability. The mechanism appears to involve:

- Inhibition of Cell Proliferation : The compound disrupts critical cellular pathways such as PI3K/Akt and MAPK.

- Induction of Apoptosis : It promotes programmed cell death through destabilization of microtubules.

The following table summarizes key findings from anticancer studies:

| Study Reference | Biological Activity | IC50 Value (µM) | Cell Line/Pathogen |

|---|---|---|---|

| Study A | Anticancer | 10.8 | MCF-7 Breast Cancer |

| Study B | Antiproliferative | 43.8 | Various Cancer Lines |

These findings indicate that this compound has considerable potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to its α,β-unsaturated carbonyl system. This allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. The presence of the fluorine atom enhances its affinity for biological membranes and receptors, potentially modulating enzyme activities and cellular signaling pathways .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Antimicrobial Evaluation : In a study assessing various fluorinated compounds, this compound was identified as one of the more promising candidates due to its ability to inhibit the growth of both bacterial and fungal pathogens effectively.

- Anticancer Evaluation : Another study highlighted its significant reduction in cell proliferation in MCF-7 cells compared to control groups, suggesting that its structural characteristics allow effective binding to cellular targets involved in cancer progression .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Fluorophenyl)but-3-en-1-one, and how do reaction conditions influence product purity?

The synthesis of fluorinated aromatic ketones like this compound typically involves Friedel-Crafts acylation, where an acyl chloride reacts with a fluorinated aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, analogous compounds such as 1-(3-Fluoro-4-propoxyphenyl)ethanone are synthesized via Friedel-Crafts reactions using fluorinated benzaldehyde derivatives . Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane), and catalyst stoichiometry critically influence yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the target compound from byproducts like diacylated derivatives.

Q. Which spectroscopic techniques (NMR, IR, MS) are most effective for characterizing the structural features of this compound, and what key spectral signatures should researchers expect?

- ¹H/¹³C NMR : The fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets for ortho-fluorine coupling in ¹H NMR at δ 7.3–7.8 ppm). The α,β-unsaturated ketone moiety (C=O and C=C) appears as a deshielded carbonyl carbon (~200 ppm in ¹³C NMR) and conjugated alkene protons (δ 5.5–6.5 ppm in ¹H NMR) .

- IR : Strong absorption bands for C=O (~1680 cm⁻¹) and C=C (~1620 cm⁻¹) stretching. Fluorine substitution may reduce C=O absorption intensity due to electron-withdrawing effects .

- Mass Spectrometry (MS) : Molecular ion peaks [M⁺] at m/z 192 (calculated for C₁₀H₉FO) and fragment ions corresponding to loss of CO (m/z 164) or fluorophenyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data interpretation for this compound derivatives, particularly when using SHELX-based refinement tools?

Crystallographic contradictions (e.g., disorder in fluorophenyl orientations or unresolved electron density) require iterative refinement using SHELXL . Key steps include:

- Twinned Data Handling : For twinned crystals, use the TWIN/BASF commands to refine twin laws and scale factors.

- Hydrogen Bonding Analysis : Apply restraints (AFIX) for hydrogen atoms in ambiguous positions. Validate via Hirshfeld surface analysis (CrystalExplorer) to ensure plausible intermolecular interactions .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and PARST for geometric consistency .

Q. What role do fluorine-induced electronic effects play in modulating the reactivity of this compound in Diels-Alder or Michael addition reactions?

The electron-withdrawing fluorine substituent at the ortho position increases the electrophilicity of the α,β-unsaturated ketone, accelerating Diels-Alder cycloadditions. For example, fluorinated analogs like 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone exhibit enhanced reactivity with dienes due to lowered LUMO energy . In Michael additions, fluorine’s inductive effect stabilizes the enolate intermediate, favoring regioselective 1,4-addition. Computational studies (DFT) are recommended to quantify electronic effects .

Q. How can graph set analysis (Etter’s methodology) be applied to interpret hydrogen bonding patterns in crystalline derivatives of this compound?

Graph set analysis categorizes hydrogen bonds into motifs (e.g., chains [C(6)], rings [R₂²(8)]). For fluorinated ketones:

- Primary Interactions : Identify C=O⋯H–F or C–H⋯O=C bonds using Mercury software.

- Motif Classification : Assign descriptors like D (donor) and A (acceptor). For example, a dimeric ring motif (R₂²(8)) forms via reciprocal C=O⋯H–C interactions .

- Validation : Compare with analogous structures (e.g., 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione) to assess fluorine’s impact on packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.